molecular formula C22H27N3O3 B2881179 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea CAS No. 1396766-61-2

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea

Cat. No.: B2881179
CAS No.: 1396766-61-2
M. Wt: 381.476
InChI Key: RSRIUXROUYZRKM-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenoxyethyl group and a pivaloylindolinyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: This can be achieved by reacting phenol with ethylene oxide under basic conditions to form 2-phenoxyethanol.

    Formation of the Pivaloylindolinyl Intermediate: This involves the acylation of indoline with pivaloyl chloride in the presence of a base to form 1-pivaloylindoline.

    Coupling Reaction: The final step involves the reaction of the two intermediates with an isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.

    Reduction: The carbonyl group in the pivaloylindolinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phenoxyacetic acid derivatives.

    Reduction: Alcohol derivatives of the pivaloylindolinyl moiety.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyethyl and pivaloylindolinyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenoxyethyl)-3-(1-acetylindolin-6-yl)urea: Similar structure but with an acetyl group instead of a pivaloyl group.

    1-(2-Phenoxyethyl)-3-(1-benzoylindolin-6-yl)urea: Similar structure but with a benzoyl group instead of a pivaloyl group.

Uniqueness

1-(2-Phenoxyethyl)-3-(1-pivaloylindolin-6-yl)urea is unique due to the presence of the pivaloyl group, which may impart different steric and electronic properties compared to other acyl groups. This can affect its reactivity, stability, and biological activity.

Properties

IUPAC Name

1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-22(2,3)20(26)25-13-11-16-9-10-17(15-19(16)25)24-21(27)23-12-14-28-18-7-5-4-6-8-18/h4-10,15H,11-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRIUXROUYZRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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